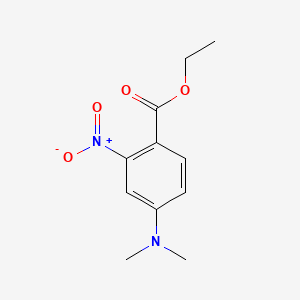

Ethyl 4-(dimethylamino)-2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(dimethylamino)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(14)9-6-5-8(12(2)3)7-10(9)13(15)16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIMENOWYQXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Dimethylamino 2 Nitrobenzoate and Analogues

Strategies for Esterification and Nitro Group Introduction

Conventional Esterification Techniques for Benzoic Acid Derivatives

The most common and well-established method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. byjus.comorganic-chemistry.orglibretexts.org This acid-catalyzed nucleophilic acyl substitution is a reversible reaction. organic-chemistry.orglibretexts.org To obtain high yields of the ester product, the equilibrium must be shifted to the product side. This is typically achieved by using an excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orggoogle.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. byjus.comdntb.gov.ua This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. byjus.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. byjus.com For nitro-substituted benzoic acids, these standard conditions are generally effective, though the reaction kinetics and yields can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. google.comtruman.edu

| Reactants | Catalyst | Conditions | Yield | Reference |

| 4-Nitrobenzoic acid, Ethanol (B145695) | Sulfuric Acid | Reflux | 75-98% | scirp.orgscirp.org |

| 4-Fluoro-3-nitrobenzoic acid, Ethanol | Sulfuric Acid | Reflux | 78% | usm.my |

| 3-Nitrobenzoic acid, Methanol | Sulfuric Acid | Reflux | Workable Yield | truman.edubond.edu.au |

| Benzoic acid, n-Butanol | N,N-dimethylaminopyridine (DMAP) | Room Temp | Good to Excellent | researchgate.net |

Catalytic Approaches in Nitrobenzoate Synthesis (e.g., Zeolite-Catalyzed Reactions)

To overcome some of the drawbacks of homogeneous acid catalysts like sulfuric acid, such as difficulties in separation and environmental concerns, heterogeneous solid acid catalysts have been explored. scirp.orgscirp.org Zeolites, which are microporous aluminosilicate (B74896) minerals, are particularly effective as solid acid catalysts in esterification reactions. scirp.orgscirp.org Their acidic properties, shape selectivity, and high thermal stability make them attractive alternatives.

In the synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol, hydrogen forms of natural zeolites (such as H-CL, H-MOR, H-HEU-M) have been successfully employed. scirp.orgscirp.org The reaction is typically carried out at the boiling point of the reaction mixture. Research has shown that using ultradispersed zeolite crystallites (in the nanometer range) can significantly enhance catalytic activity, leading to higher conversion of the carboxylic acid and improved yields of the corresponding ester. scirp.orgscirp.org These catalysts are easily recoverable and reusable, adding to the sustainability of the process.

| Catalyst | Reactants | Conversion of 4-NBA | Yield of Ethyl 4-nitrobenzoate | Reference |

| H-HEU-M (ultradispersed) | 4-Nitrobenzoic acid, Ethanol | ~70% | ~67% | scirp.org |

| H-MOR (ultradispersed) | 4-Nitrobenzoic acid, Ethanol | ~70% | ~67% | scirp.org |

| H-CL (micrometric) | 4-Nitrobenzoic acid, Ethanol | Lower than ultradispersed | Lower than ultradispersed | scirp.org |

| H-PHI (micrometric) | 4-Nitrobenzoic acid, Ethanol | Lower than ultradispersed | Lower than ultradispersed | scirp.org |

Application of Advanced Energy Sources in Ester Synthesis (e.g., Ultrasound and Microwave Irradiation)

The use of advanced energy sources like microwave (MW) and ultrasound (US) irradiation has been shown to dramatically accelerate organic reactions, including esterification. researchgate.netijsdr.org These techniques offer significant advantages over conventional heating, such as reduced reaction times (from hours to minutes), increased yields, and often milder reaction conditions. usm.myresearchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and efficient heating. usm.myresearchgate.net In the esterification of benzoic acid derivatives, microwave irradiation has been shown to achieve high yields in significantly shorter times compared to conventional reflux methods. usm.mymdpi.com For instance, the synthesis of ethyl 4-fluoro-3-nitrobenzoate was optimized under sealed-vessel microwave conditions at 130°C with a total irradiation time of just 15 minutes. usm.my

Similarly, ultrasound irradiation enhances reaction rates through a phenomenon known as acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, increasing mass transfer and accelerating the chemical reaction. scirp.org Studies on the synthesis of ethyl 4-nitrobenzoate have demonstrated that both ultrasound and microwave irradiation can be used effectively, with a synergistic effect observed when combined with zeolite catalysts, further boosting the reaction yield. scirp.orgscirp.org

| Method | Reactants | Time | Yield | Reference |

| Conventional Heating | Butyl Benzoate (B1203000) Synthesis | 45 min | ~71% Purity | ijsdr.org |

| Microwave Irradiation | Butyl Benzoate Synthesis | 6 min | ~79% Purity | ijsdr.org |

| Microwave Irradiation | 4-Fluoro-3-nitrobenzoic acid, Ethanol | 15 min | Good Yield | usm.my |

| Ultrasound (with Zeolite) | 4-Nitrobenzoic acid, Ethanol | 2 h | Up to 67% | scirp.org |

| Microwave (with Zeolite) | 4-Nitrobenzoic acid, Ethanol | 2 h | Up to 67% | scirp.org |

Introduction and Modification of the Dimethylamino Moiety

The introduction of the dimethylamino group onto the aromatic ring is a critical step in forming the target compound and its analogues. This is typically achieved after the formation of the nitrobenzoate core, often by reduction of the nitro group to a primary amine, followed by alkylation.

Reductive Amination Protocols for Aromatic Amines

A common pathway to introduce the dimethylamino group involves the initial reduction of the nitro group to a primary aniline (B41778) derivative. This reduction can be accomplished using a variety of reagents and catalysts, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing metals like indium. evitachem.comgoogle.comorgsyn.org

Once the primary amine is formed, it can be converted to the N,N-dimethyl derivative. One-pot reductive amination provides an efficient route, directly converting a nitroarene into a secondary or tertiary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent. researchgate.netresearchgate.net For N,N-dimethylation, formaldehyde (B43269) or a related C1 source like formic acid can be used. rsc.orgrsc.org The process involves the initial reduction of the nitro group to an amine, which then condenses with the aldehyde to form an imine (or enamine), followed by a second reduction step to yield the alkylated amine. researchgate.net This can be repeated to achieve dimethylation. Heterogeneous catalysts, such as palladium-silver (PdAg) alloys, have been developed for the selective methylation of anilines using formic acid, avoiding the need for harsh additives. researchgate.net

| Reaction | Substrate | Reagents/Catalyst | Key Feature | Reference |

| Nitro Reduction | Ethyl 4-nitrobenzoate | Indium, Ammonium (B1175870) Chloride | Forms primary amine | orgsyn.org |

| Nitro Reduction | 4-Nitrobenzoic acid | Pd/C, Hydrogen | Forms primary amine | google.com |

| Reductive Amination | Nitroarenes, Aldehydes | Au/TiO2-R, Formic Acid | One-pot, sustainable | rsc.orgrsc.org |

| N,N-dimethylation | Aniline | Pd47Ag53/Fe3O4/N-rGO, Formic Acid | Heterogeneous catalyst | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Analogous Systems (e.g., Suzuki-Miyaura Coupling)

While classical methods are effective, modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form C-N bonds. The premier method for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnumberanalytics.com This reaction creates a bond between an aryl halide (or triflate) and an amine, using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org To synthesize N,N-dimethylaniline analogues, an appropriately substituted aryl halide can be coupled directly with dimethylamine (B145610). organic-chemistry.orgresearchgate.net This method is highly versatile, tolerates a wide range of functional groups, and has become a staple in pharmaceutical and materials synthesis. numberanalytics.comorganic-chemistry.org The choice of ligand (e.g., XPhos) is crucial for achieving high yields and broad substrate scope. organic-chemistry.org

The Suzuki-Miyaura reaction is fundamentally a C-C bond-forming reaction, coupling an organoboron compound with an organohalide. researchgate.netyonedalabs.com However, recent innovations have led to the development of "aminative Suzuki-Miyaura coupling." snnu.edu.cnnih.govresearchgate.net This novel, three-component reaction incorporates a formal nitrene insertion process into a standard Suzuki-Miyaura reaction, transforming the C-C linked biaryl products into C-N-C linked diaryl amine products. snnu.edu.cnnih.gov This effectively merges the capabilities of the Suzuki-Miyaura and Buchwald-Hartwig pathways, allowing access to diaryl amine structures from the same starting materials used for biaryl synthesis. snnu.edu.cnresearchgate.net This cutting-edge methodology expands the toolbox for creating complex amine-containing aromatic systems.

| Reaction Type | Key Components | Product Type | Key Feature | Reference |

| Buchwald-Hartwig Amination | Aryl triflate, Dimethylamine, Pd catalyst (e.g., Pd2(dba)3/XPhos) | N,N-Dimethylaniline | Direct C-N bond formation | organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst | Biaryl (C-C bond) | Classic C-C coupling | researchgate.netyonedalabs.com |

| Aminative Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Amination reagent, Pd catalyst | Diaryl amine (C-N-C linkage) | Novel C-N bond formation via nitrene insertion | snnu.edu.cnnih.govresearchgate.net |

Sequential Functionalization from Nitro Precursors

The synthesis of polysubstituted aromatic compounds like Ethyl 4-(dimethylamino)-2-nitrobenzoate often relies on the sequential functionalization of precursors that already contain a nitro group. This strategy is particularly effective because the nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution (SNAr).

A plausible synthetic route involves starting with a precursor such as ethyl 4-chloro-2-nitrobenzoate. In this scenario, the nitro group at the 2-position and the ester group at the 1-position activate the chlorine atom at the 4-position towards substitution by a nucleophile. The reaction with dimethylamine would proceed via an SNAr mechanism to replace the chlorine atom, yielding the final product. This method circumvents the challenges associated with controlling regioselectivity during the nitration of a dimethylamino-substituted ring.

The nitro group's presence is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction. nih.gov This approach allows for the precise installation of the dimethylamino group at the desired position, avoiding the formation of unwanted isomers. Recent advances have focused on using highly efficient catalytic systems that can be recycled, aligning with green chemistry principles. mdpi.com For instance, copper-based metal-organic frameworks (MOFs) have demonstrated superior performance in related reactions, offering high conversion rates and the potential for reuse over multiple cycles without significant loss of activity. mdpi.com

Regioselective Nitration and Functionalization of Aniline Derivatives

Control of Substitution Patterns in Aromatic Nitration

Controlling the substitution pattern during the electrophilic aromatic nitration of aniline derivatives is a fundamental challenge in organic synthesis. ijrar.org The outcome is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. In the context of this compound, the two key functional groups are the ethyl ester (-COOEt) and the dimethylamino (-N(CH3)2) group.

Ethyl Ester Group (-COOEt): This group is deactivating and a meta-director due to its electron-withdrawing nature.

Dimethylamino Group (-N(CH3)2): This group is strongly activating and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance.

Direct nitration of ethyl 4-(dimethylamino)benzoate (B8555087) would predictably yield substitution at the positions ortho to the powerful dimethylamino directing group (i.e., positions 3 and 5). Therefore, obtaining the 2-nitro isomer via this route is not feasible.

To achieve the desired 2-nitro substitution pattern, chemists must employ alternative strategies. One approach is to modify the directing ability of the amino group by converting it into a less-activating, sterically bulkier group, such as an acetamido group (-NHCOCH3). Nitrating ethyl 4-acetamidobenzoate could potentially alter the isomeric ratio, although ortho-nitration to the amide would still be favored. Another strategy involves using specialized nitrating agents that can override standard directing effects. For example, reagents like iron(III) nitrate (B79036) (Fe(NO3)3·9H2O) or ceric ammonium nitrate (CAN) have been used for regioselective ortho-nitration of aniline derivatives under specific conditions. rsc.orgresearchgate.netresearchgate.net

The standard method for nitration involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+) as the electrophile. nih.govmasterorganicchemistry.com

Derivatization Strategies for Aminobenzoate Cores

Derivatization of an aminobenzoate core is a versatile strategy for synthesizing complex molecules. This can involve modifications at the amino group, the ester, or the aromatic ring itself. For the synthesis of this compound, a key derivatization is the introduction of the two methyl groups onto the nitrogen atom of a precursor like ethyl 4-amino-2-nitrobenzoate. This can be achieved through methods such as the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde and formic acid.

Alternatively, derivatization can focus on building the ring system from a simpler core. A copper-catalyzed cross-coupling reaction, for instance, can be used for the effective amination of chlorobenzoic acids. nih.gov A potential pathway could start with ethyl 2-nitro-4-halobenzoate, followed by a coupling reaction with dimethylamine to install the final functional group. Such methods offer high yields and can tolerate a wide range of other functional groups on both the aniline and the chlorobenzoic acid components. nih.gov

| Derivatization Approach | Precursor Example | Reagents/Conditions | Outcome | Reference |

| N-Alkylation | Ethyl 4-amino-2-nitrobenzoate | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Forms the dimethylamino group | N/A |

| Nucleophilic Aromatic Substitution | Ethyl 4-chloro-2-nitrobenzoate | Dimethylamine (HN(CH3)2) | Substitutes chlorine with dimethylamino group | nih.gov |

| Copper-Catalyzed Amination | 2-chlorobenzoic acid derivative | Aniline derivative, Copper catalyst | Forms N-aryl anthranilic acid derivatives | nih.gov |

Process Optimization and Green Chemistry Considerations in Synthesis

Solvent Selection and Reaction Condition Influence

Process optimization is critical for achieving high yields, selectivity, and safety in the synthesis of aromatic nitro compounds. numberanalytics.comnumberanalytics.com The highly exothermic nature of nitration reactions necessitates careful control over reaction conditions, particularly temperature. stackexchange.com

Temperature: Nitration reactions are typically conducted at low temperatures (e.g., 0–15 °C) to prevent the formation of byproducts from over-nitration (dinitration, trinitration) and side reactions. stackexchange.comorgsyn.org Elevated temperatures can increase the reaction rate but often lead to decreased selectivity and a greater risk of runaway reactions. numberanalytics.com

Solvent: The choice of solvent can significantly impact the reaction's outcome. numberanalytics.com In many traditional nitrations, concentrated sulfuric acid serves as both a catalyst and the solvent medium. google.com However, the use of alternative solvents is a key area of research in green chemistry. The reaction yield of related nitroaromatic reductions has been shown to be highly dependent on the solvent, with protic solvents like ethanol and water favoring high yields, while aprotic solvents such as acetonitrile (B52724) and dimethylformamide can inhibit the reaction. researchgate.net

Pressure: While many nitrations are performed at atmospheric pressure, adjusting the pressure can influence reaction rates, especially in processes involving gaseous reagents. numberanalytics.comnumberanalytics.com

| Parameter | Influence on Nitration Reactions | Rationale | References |

| Temperature | Lower temperatures (0-15 °C) are preferred. | Controls exothermic nature, minimizes byproducts, and enhances selectivity. | numberanalytics.comstackexchange.comorgsyn.org |

| Solvent | Can significantly affect rate and selectivity. | Solvent polarity and proticity can stabilize intermediates and influence reagent solubility. | numberanalytics.comnumberanalytics.comresearchgate.net |

| Pressure | Can impact reaction rate. | Particularly relevant for reactions involving gaseous components. | numberanalytics.comnumberanalytics.com |

Catalyst Efficiency and Recyclability in Synthetic Pathways

The principles of green chemistry encourage the use of efficient and recyclable catalysts to minimize waste and environmental impact. rsc.org In the synthesis of nitroaromatics and their derivatives, this involves moving away from stoichiometric reagents towards catalytic systems.

Catalyst Efficiency: The efficiency of a catalyst is measured by its ability to produce a high yield of the desired product in a short amount of time with a low catalyst loading. For reactions involving nitroaromatic compounds, various catalysts have been developed. For example, in the reduction of nitro groups (a common step in synthesizing aniline derivatives), catalysts like palladium on carbon (Pd/C) or indium powder are highly effective. google.comorgsyn.org Metal-organic frameworks (MOFs) have also emerged as highly active catalysts that can operate under mild conditions. acs.org

Recyclability: A major advantage of heterogeneous catalysts (catalysts in a different phase from the reactants) is their ease of separation and potential for reuse. Magnetic nanoparticles coated with a catalytic metal, for instance, can be easily removed from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. researchgate.netnih.gov Similarly, MOF-derived catalysts have shown excellent recyclability, maintaining high catalytic performance over five or more cycles without reactivation treatment. mdpi.com This not only reduces costs but also prevents the release of potentially toxic metal waste into the environment. mdpi.com

| Catalyst Type | Example | Key Features | Recyclability | References |

| Heterogeneous Metal | Pd/C | High efficiency in hydrogenation/reduction reactions. | Yes, via filtration. | google.com |

| Metal-Organic Framework (MOF) | Cu@C (from Cu-MOF) | High conversion (100%), fast reaction time (8 min) for nitrobenzene (B124822) reduction. | Excellent; stable for >5 cycles. | mdpi.com |

| Magnetic Nanoparticles | Pd–SB/MNP | Facile recovery via magnetization. | High; reusable for at least 10 cycles. | researchgate.net |

| MOF (Photocatalyst) | Ni(II)-Porphyrin MOF | Visible-light-assisted reduction of nitroaromatics at room temp. | Reusable for up to three cycles. | acs.org |

Mechanochemical Synthesis Approaches for Related Compounds

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.org This approach, often employing high-speed ball-milling (HSBM), aligns with the principles of green chemistry by minimizing or eliminating the use of hazardous solvents and often reducing energy consumption. rsc.orgresearchgate.net While specific mechanochemical routes for this compound are not extensively documented, research into the synthesis of related compounds, such as various esters and nitroaromatics, demonstrates the potential of this methodology.

The key transformations required for synthesizing analogues of this compound—esterification and nitration—have been successfully demonstrated under mechanochemical conditions for a variety of substrates.

Mechanochemical Esterification

The formation of an ester functional group is a cornerstone of synthesizing benzoate derivatives. Researchers have developed novel, solvent-free esterification methods at room temperature using high-speed ball-milling. rsc.org One such strategy involves the reaction of carboxylic acids and phenols in the presence of iodine (I₂) and potassium hypophosphite (KH₂PO₂). rsc.org This system has been shown to produce the desired ester derivatives in good to excellent yields within a short grinding time of 20 minutes. rsc.org An alternative protocol utilizes potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃), affording ester products in moderate to good yields after 60 minutes of milling. rsc.org These methods showcase the robustness of mechanochemistry for creating ester bonds, a key structural feature in compounds related to this compound.

| Carboxylic Acid | Alcohol/Phenol | Conditions | Yield (%) | Time (min) |

|---|---|---|---|---|

| Benzoic acid | Phenol | I₂, KH₂PO₂ | 88 | 20 |

| 4-Nitrobenzoic acid | Phenol | I₂, KH₂PO₂ | 91 | 20 |

| Benzoic acid | Phenol | KI, P(OEt)₃ | 85 | 60 |

| 4-Chlorobenzoic acid | Phenol | I₂, KH₂PO₂ | 85 | 20 |

| 4-Methoxybenzoic acid | Phenol | KI, P(OEt)₃ | 79 | 60 |

Mechanochemical Nitration of Aromatic Compounds

Introducing a nitro group onto an aromatic ring is another critical step for synthesizing analogues. Traditional nitration methods often require harsh and hazardous reagents like concentrated nitric and sulfuric acids. nih.govtandfonline.com Mechanochemical nitration offers a safer and more environmentally benign alternative. nih.govtandfonline.com

One innovative approach employs a stable, saccharin-derived organic nitrating reagent, which can effectively nitrate a wide array of arenes under vibratory ball milling conditions. nih.gov This method, which uses a Lewis acid catalyst and minimal solvent in a technique known as liquid-assisted grinding (LAG), enhances green chemistry metrics while maintaining high reactivity and selectivity. nih.gov For instance, electron-rich aromatic compounds with alkyl substituents undergo efficient electrophilic nitration, yielding the desired nitroarenes in good to excellent yields. nih.gov

Other studies have demonstrated the nitration of deactivated aromatic compounds using a nitrating system of Fe(NO₃)₃·9H₂O/P₂O₅ under high-speed ball milling, achieving excellent yields. researchgate.net Similarly, solvent-free mechanochemical nitration of toluene (B28343) has been achieved by milling it with sodium nitrate and a molybdenum trioxide catalyst. tandfonline.com These findings are significant as they establish a precedent for the mechanochemical C-H functionalization of aromatic rings to install nitro groups, a key feature of the target compound's family. researchgate.net

| Substrate | Nitrating System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Mesitylene | N-Nitrosaccharin/Lewis Acid | Vibratory Ball Mill (LAG) | 2-Nitromesitylene | 99 |

| p-Xylene | N-Nitrosaccharin/Lewis Acid | Vibratory Ball Mill (LAG) | 2-Nitro-p-xylene | 89 |

| Toluene | N-Nitrosaccharin/Lewis Acid | Vibratory Ball Mill (LAG) | Nitrotoluene (o/p mixture) | 85 |

| Benzonitrile | Fe(NO₃)₃·9H₂O/P₂O₅ | High-Speed Ball Mill | 3-Nitrobenzonitrile | 92 |

| Benzoic acid | Fe(NO₃)₃·9H₂O/P₂O₅ | High-Speed Ball Mill | 3-Nitrobenzoic acid | 96 |

These mechanochemical strategies for esterification and nitration of related aromatic compounds highlight a promising, solvent-free pathway toward the synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Studies of Ethyl 4 Dimethylamino 2 Nitrobenzoate and Its Derivatives

Electronic Structure and its Influence on Reactivity

The distribution of electron density in the aromatic ring of Ethyl 4-(dimethylamino)-2-nitrobenzoate is a direct consequence of the cumulative inductive and resonance effects of its substituents. These effects either enrich or deplete the electron density of the benzene (B151609) ring, thereby activating or deactivating it towards chemical reactions. quora.com

In contrast to the dimethylamino group, both the nitro and ester functionalities are electron-withdrawing groups, which deactivate the aromatic ring.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. wikipedia.org It deactivates the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). nih.govmdpi.com The nitrogen atom, bearing a formal positive charge, strongly pulls electron density from the ring through the sigma bond (inductive effect). minia.edu.eg Additionally, the π-system of the nitro group can withdraw electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions. quora.comwikipedia.org This reduction in electron density makes the ring less reactive towards electrophilic attack. quora.comfiveable.me

Ester Group (-COOEt): The ethyl ester group is also deactivating. The carbonyl carbon atom bonded to the ring is electron-deficient (partially positive) and withdraws electron density from the benzene ring through resonance. youtube.com This effect is similar to that of other carbonyl-containing groups. masterorganicchemistry.com When the benzene ring is directly attached to the carbonyl side of the ester, the group acts as a deactivator. youtube.com

Table 1: Summary of Substituent Electronic Effects

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| -COOEt (Ethyl Ester) | Withdrawing (-I) | Withdrawing (-M) | Deactivating |

Aromatic Substitution Reactions

The combination of a powerful activating group and two deactivating groups on the same aromatic ring leads to complex and highly regioselective behavior in aromatic substitution reactions.

In electrophilic aromatic substitution, the substituent already on the ring dictates the rate and position of the incoming electrophile. vanderbilt.edu Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions. libretexts.org Deactivating groups slow the reaction and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.orgstudymind.co.uk

In this compound, the directing effects are as follows:

Dimethylamino group (-N(CH₃)₂): Strongly activating and an ortho, para-director.

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Ester group (-COOEt): Deactivating and a meta-director.

When both activating and deactivating groups are present, the position of substitution is determined by the more powerful activating group. chemistrysteps.com Therefore, the dimethylamino group governs the regioselectivity. Since the para position is occupied by the ester group and one ortho position is occupied by the nitro group, electrophilic attack is directed to the remaining open ortho position (C-5). This position is also meta to both the nitro and ester groups, satisfying their directing preferences as well. The stabilization of the carbocation intermediate (the arenium ion or Wheland intermediate) is greatest when the electrophile adds to the position ortho to the strongly donating dimethylamino group. youtube.comlibretexts.org

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing substituents. wikipedia.orglibretexts.org The SNAr mechanism is favored when groups like the nitro group are positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

In this compound, the strong electron-withdrawing nitro group significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles. nih.govmdpi.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized and effectively stabilized by the ortho nitro group. libretexts.orglibretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov The nitro group itself can sometimes act as a leaving group in SNAr reactions. nih.govmdpi-res.com

Transformations Involving the Nitro Functionality

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, significantly altering the electronic properties of the molecule.

The most common and synthetically important transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). nih.govmdpi-res.com This conversion is crucial because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

Several methods are available for this reduction:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Reduction: A classic method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate (B8803810) using indium metal and ammonium (B1175870) chloride in aqueous ethanol (B145695). orgsyn.org

This reduction is a key step in many synthetic pathways, as the resulting amine can undergo a wide range of further reactions, including diazotization and subsequent coupling reactions. libretexts.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine (-NH₂) |

| Catalytic Hydrogenation | H₂, PtO₂ | Primary Amine (-NH₂) |

| Metal in Acid | Fe, HCl | Primary Amine (-NH₂) |

| Metal in Acid | Sn, HCl | Primary Amine (-NH₂) |

| Metal in Acid | Zn, HCl | Primary Amine (-NH₂) |

| Metal-Mediated | In, NH₄Cl | Primary Amine (-NH₂) orgsyn.org |

Catalytic Hydrogenation of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a significant transformation, often employed in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. For this compound, this conversion is most commonly and efficiently achieved through catalytic hydrogenation.

This reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. The reaction is generally carried out in a solvent such as ethanol or ethyl acetate at ambient temperature and pressure, or at slightly elevated pressures to increase the reaction rate. The process is highly selective for the nitro group, leaving the ester and dimethylamino functionalities intact. The successful transformation yields Ethyl 2-amino-4-(dimethylamino)benzoate, a valuable synthetic intermediate.

Other catalytic systems, such as those employing platinum(IV) oxide (PtO₂) or Raney nickel, are also effective for the reduction of aromatic nitro compounds. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the resulting aniline (B41778) derivative.

Table 1: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol, Room Temp | High activity and selectivity, widely used. |

| Raney Nickel | H₂, Ethanol, Room Temp | Effective, can be used where dehalogenation is a concern. |

| Platinum(IV) Oxide (PtO₂) | H₂, Acetic Acid, Room Temp | Powerful catalyst, effective under acidic conditions. |

Photochemical Reduction Reactions of Nitrobenzoate Esters

Aromatic nitro compounds, including nitrobenzoate esters, can undergo reduction when exposed to ultraviolet (UV) light. This photochemical reduction often proceeds in the presence of a hydrogen-donating solvent, such as isopropanol or ethanol, which acts as the reducing agent.

While photochemical methods can offer an alternative to catalytic hydrogenation, they may sometimes result in a mixture of products, including intermediates like nitroso and hydroxylamino derivatives, depending on the specific reaction conditions and the structure of the substrate.

Selective N-Nitrosation or C-Nitration of Anilines

The aniline derivative, Ethyl 2-amino-4-(dimethylamino)benzoate, obtained from the reduction of the parent nitro compound, exhibits its own characteristic reactivity, particularly towards electrophiles.

N-Nitrosation: Primary aromatic amines can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form diazonium salts. However, the corresponding product from Ethyl 2-amino-4-(dimethylamino)benzoate can also undergo N-nitrosation at the dimethylamino group under certain conditions, although this is less common for tertiary aromatic amines compared to secondary amines.

C-Nitration: The introduction of a second nitro group onto the aromatic ring of the aniline derivative is a C-nitration reaction. The directing effects of the substituents on the ring are crucial in determining the position of the incoming nitro group. The amino group is a strong activating, ortho-, para-directing group, while the dimethylamino group is also strongly activating and ortho-, para-directing. However, under the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid), the amino and dimethylamino groups will be protonated to form anilinium ions (-NH₃⁺ and -NH(CH₃)₂⁺). These protonated groups are strongly deactivating and meta-directing. Consequently, nitration of Ethyl 2-amino-4-(dimethylamino)benzoate under these conditions would be expected to direct the incoming nitro group to a position meta to the ammonium groups.

Reactions at the Ester and Amine Centers

The ester and amine functionalities of this compound and its derivatives provide further avenues for chemical modification.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-(dimethylamino)-2-nitrobenzoic acid. Hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis, using an aqueous acid such as sulfuric acid, is a reversible process. Base-mediated hydrolysis, often referred to as saponification, is irreversible and is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide.

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. For example, reacting this compound with methanol in the presence of an acid catalyst would produce Mthis compound.

Amidation and Urethane Formation

Amidation: The ester group can be converted to an amide by reaction with an amine. This transformation, however, is generally less facile than hydrolysis and often requires heating or the use of a catalyst. The direct amidation of this compound with an amine would yield the corresponding N-substituted 4-(dimethylamino)-2-nitrobenzamide.

Urethane Formation: Urethanes are typically formed from the reaction of an isocyanate with an alcohol. In the context of the derivatives of the title compound, the amino functionality of Ethyl 2-amino-4-(dimethylamino)benzoate can be converted into an isocyanate, which can then react with an alcohol to form a urethane. Alternatively, the amino group can react with a chloroformate to yield a carbamate (urethane).

Formation of Imine and Hydrazone Derivatives

The primary amino group of Ethyl 2-amino-4-(dimethylamino)benzoate is nucleophilic and can react with carbonyl compounds to form imines and hydrazones.

Imine Formation: The reaction of Ethyl 2-amino-4-(dimethylamino)benzoate with an aldehyde or a ketone, typically under acidic catalysis, results in the formation of an imine (also known as a Schiff base). This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

Hydrazone Formation: While the parent aniline derivative forms imines, related hydrazine derivatives are precursors to hydrazones. For instance, a closely related compound, ethyl 2-hydrazinyl-5-nitrobenzoate, reacts with aldehydes, such as 4-(dimethylamino)benzaldehyde, to form the corresponding hydrazone. nih.gov This reaction is typically carried out by refluxing the reactants in a solvent like ethanol with a catalytic amount of acid. nih.gov This highlights the general reactivity of amino and hydrazino groups on such benzoate (B1203000) scaffolds towards carbonyl compounds.

Etherification via Mitsunobu-type Reactions

The Mitsunobu reaction is a versatile and powerful method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, through a stereospecific S\textsubscript{N}2 mechanism. wikipedia.orgjk-sci.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjk-sci.com In the context of this compound and its derivatives, the Mitsunobu reaction provides a valuable pathway for esterification, a process that involves the formation of an ester from a carboxylic acid and an alcohol.

The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center, making it a highly predictable and stereoselective transformation. wikipedia.orgnih.gov While direct studies on the Mitsunobu reaction with this compound are not extensively documented, the reactivity of structurally similar compounds, particularly substituted nitrobenzoic acids, has been well-established. For instance, 4-nitrobenzoic acid is frequently used as the acidic component in Mitsunobu reactions, often leading to high yields, especially with sterically hindered alcohols. orgsyn.org

The general mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the carboxylate nucleophile. missouri.eduorganic-chemistry.org The reaction is typically conducted in an anhydrous solvent, such as tetrahydrofuran (THF), at temperatures ranging from 0 °C to room temperature. wikipedia.orgorgsyn.org

Detailed research findings on the Mitsunobu esterification of 4-nitrobenzoic acid with various alcohols provide insight into the expected reactivity of its derivatives. The following table summarizes representative examples of Mitsunobu reactions with 4-nitrobenzoic acid, showcasing the reaction conditions and outcomes.

| Alcohol | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (-)-Menthol | 4-nitrobenzoic acid, PPh₃, DEAD | THF | 0 °C to 40 °C | 17 h | 85.6% | orgsyn.org |

| Benzyl alcohol | 4-nitrobenzoic acid, PPh₃, DIAD | Not specified | Not specified | Not specified | High | scispace.com |

| (S)-Ethyl lactate | 4-nitrobenzoic acid, PPh₃, DIAD | THF | 65 °C | Not specified | 50% | nih.gov |

| 7S-HMR isomer | p-nitrobenzoic acid, PPh₃, DIAD | THF | Room Temperature | 24 h | 43% | nih.gov |

The data indicates that the Mitsunobu reaction is a robust method for the esterification of nitro-substituted benzoic acids with a range of alcohols, including sterically hindered secondary alcohols like (-)-menthol. orgsyn.org The reaction conditions are generally mild, and the yields are often good to excellent. The use of different azodicarboxylates, such as DEAD and DIAD, allows for flexibility in the reaction setup. nih.govorgsyn.orgscispace.comnih.gov These findings suggest that this compound would be a suitable substrate for similar Mitsunobu-type esterifications.

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a critical tool for identifying the molecular structure of Ethyl 4-(dimethylamino)-2-nitrobenzoate by probing the vibrational modes of its constituent bonds.

The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to its primary functional groups: the aromatic nitro group, the tertiary amino group, and the ethyl ester group. By comparing with related compounds such as Ethyl 4-dimethylaminobenzoate and Ethyl 4-nitrobenzoate (B1230335), a detailed assignment of these vibrational modes can be achieved. researchgate.netresearchgate.net

The key vibrational frequencies are associated with the stretching and bending of specific bonds. For instance, the nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. researchgate.net The ester functional group is readily identified by its intense carbonyl (C=O) stretching band. The presence of the dimethylamino group and the ethyl group are confirmed by various C-H and C-N stretching and bending vibrations. researchgate.net Aromatic C-H and C=C stretching vibrations further confirm the benzene (B151609) ring structure.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Ester (C=O) | Stretch | 1715 - 1730 | Very Strong |

| Ester (C-O) | Stretch | 1250 - 1300 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1585 - 1600 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl (C-H) | Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium |

| Dimethylamino (C-N) | Stretch | 1310 - 1360 | Medium |

Note: The data in this table are predicted based on the analysis of structurally similar compounds. researchgate.netresearchgate.netlibretexts.org

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, the formation of weak intermolecular C-H···O hydrogen bonds is possible in the solid state. researchgate.net These interactions can occur between the hydrogen atoms of the aromatic ring or the ethyl group and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules.

Such hydrogen bonding can induce small but measurable shifts in the vibrational frequencies of the involved groups. nih.gov For example, a C-H···O interaction would typically cause a slight red-shift (a shift to lower frequency) in the C-H stretching vibration and a slight blue-shift (a shift to higher frequency) in the C=O or N-O stretching vibrations. researchgate.net The detection of these subtle shifts through careful analysis of the FT-IR and FT-Raman spectra can provide evidence for the presence and nature of these weak intermolecular networks, which play a role in the crystal packing of the compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethyl group, the dimethylamino group, and the aromatic ring.

Ethyl Group : The ethyl group will appear as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the two adjacent methylene protons.

Dimethylamino Group : The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet (-N(CH₃)₂), as there are no adjacent protons to cause splitting.

Aromatic Protons : The three protons on the substituted benzene ring will exhibit a complex splitting pattern due to their distinct chemical environments influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and ester groups. Their chemical shifts and coupling constants are key to confirming the substitution pattern.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3 | ~7.5 | d | ~2 |

| Aromatic H-5 | ~6.9 | dd | ~9, ~2 |

| Aromatic H-6 | ~7.8 | d | ~9 |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 |

| -N(CH₃)₂ | ~3.1 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Note: The data in this table are predicted based on the analysis of structurally similar compounds like Ethyl 4-dimethylaminobenzoate and various nitrobenzoates. rsc.orgchemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In a broadband-decoupled spectrum, each unique carbon atom in this compound will appear as a single line.

Carbonyl Carbon : The ester carbonyl carbon (C=O) is typically found at the downfield end of the spectrum (160-170 ppm) due to its deshielded nature. libretexts.org

Aromatic Carbons : The six carbons of the benzene ring will show distinct signals in the range of approximately 110-155 ppm. The carbons directly attached to the substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups.

Ethyl Group Carbons : The methylene carbon (-OCH₂-) will appear around 60-65 ppm, while the methyl carbon (-CH₃) will be found further upfield, around 14 ppm. chemicalbook.com

Dimethylamino Carbons : The two equivalent methyl carbons of the dimethylamino group will give a single signal around 40 ppm. chemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-4 | ~153 |

| C-2 | ~148 |

| C-6 | ~132 |

| C-1 | ~120 |

| C-5 | ~115 |

| C-3 | ~112 |

| -OCH₂CH₃ | ~61 |

| -N(CH₃)₂ | ~40 |

| -OCH₂CH₃ | ~14 |

Note: The data in this table are predicted based on the analysis of structurally similar compounds and known chemical shift correlations. libretexts.orgchemicalbook.com

For the compound this compound, which is achiral and does not possess stereocenters, advanced NMR techniques for stereochemical assignment are not applicable. Techniques such as NOESY or ROESY, which are used to determine through-space proximity of nuclei and are crucial for assigning stereochemistry in complex molecules, would in this case only serve to confirm the substitution pattern by showing correlations between, for example, the N-methyl protons and the aromatic proton at the 5-position.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Identification of Molecular Ions and Fragmentation Pathways (e.g., GC/MS, ESI-MS, HRMS, LCMS)

For this compound (C₁₁H₁₄N₂O₄, Molar Mass: 238.24 g/mol ), various mass spectrometry techniques could be employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC/MS): This technique would be suitable if the compound is sufficiently volatile and thermally stable. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 238. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to yield a fragment at m/z 193, or the loss of the nitro group (-NO₂, 46 Da) resulting in a fragment at m/z 192. Further fragmentation of the dimethylamino group could also be observed.

Electrospray Ionization-Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for identifying the protonated molecule [M+H]⁺ in positive ion mode, which would appear at m/z 239. This is particularly useful for confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would be necessary to induce fragmentation and elucidate the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the [M+H]⁺ ion of this compound, HRMS would confirm the formula C₁₁H₁₅N₂O₄⁺ by matching the measured mass to the theoretical exact mass with a high degree of precision.

Liquid Chromatography-Mass Spectrometry (LCMS): This technique is invaluable for analyzing mixtures and separating the target compound from impurities before mass analysis. It allows for the confident identification of the compound in a complex matrix, such as during reaction monitoring.

A hypothetical fragmentation pathway for this compound is presented below, based on the fragmentation of similar structures.

| Technique | Expected Ion | m/z (Theoretical) | Notes |

| GC/MS (EI) | [M]⁺ | 238 | Molecular Ion |

| GC/MS (EI) | [M-OC₂H₅]⁺ | 193 | Loss of the ethoxy group |

| GC/MS (EI) | [M-NO₂]⁺ | 192 | Loss of the nitro group |

| ESI-MS | [M+H]⁺ | 239 | Protonated Molecule |

| HRMS (ESI) | [M+H]⁺ | 239.1026 | Provides high mass accuracy for formula confirmation |

Purity and Reaction Monitoring Applications

Mass spectrometry, particularly LCMS, is a crucial tool for assessing the purity of synthesized this compound. By monitoring the reaction mixture over time, the consumption of reactants and the formation of the product and any by-products can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Quantitative analysis can be performed by creating a calibration curve with a known standard to determine the exact purity of the final product.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. No published crystal structure for this compound is currently available.

Determination of Molecular Conformation and Stereochemistry

An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This would reveal the conformation of the ethyl ester chain relative to the benzene ring and the planarity of the molecule. The orientation of the dimethylamino and nitro substituents with respect to the aromatic ring would also be definitively established. As the molecule is achiral, there is no stereochemistry to be determined beyond its conformational preferences in the solid state.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π, Hydrogen Bonds)

The analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by various non-covalent intermolecular interactions. It would be expected that weak C-H...O hydrogen bonds could form between the hydrogen atoms of the ethyl or dimethylamino groups and the oxygen atoms of the nitro or ester groups on adjacent molecules. C-H...π interactions involving the aromatic ring are also possible. The presence and nature of these interactions are fundamental to understanding the physical properties of the solid material, such as its melting point and solubility.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

Determination of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of push-pull molecules like this compound is dominated by transitions that have significant intramolecular charge-transfer character. The presence of the potent electron-donating dimethylamino group and the strongly electron-withdrawing nitro group leads to a pronounced ICT band in the UV-visible region. nih.gov This transition involves the promotion of an electron from a high-lying occupied molecular orbital, primarily localized on the dimethylamino-substituted benzene ring (the donor), to a low-lying unoccupied molecular orbital, mainly centered on the nitro group (the acceptor).

The primary electronic transition responsible for the main absorption band is the π → π* transition, which is characteristic of conjugated systems and is strongly influenced by the charge-transfer nature of the molecule. nih.gov

Table 1: Comparison of Absorption Maxima for Related Compounds

| Compound | Absorption Maximum (λmax) | Solvent |

|---|

Studies of Photoinduced Electron Transfer Mechanisms

Upon absorption of light, molecules like this compound are promoted to an excited state that has a pronounced charge-transfer character. This photoinduced intramolecular electron transfer is the primary photophysical process. The mechanism in many push-pull nitroaromatics involves significant structural relaxation in the excited state, often leading to the formation of a twisted intramolecular charge-transfer (TICT) state. nih.gov

In the TICT model, after initial excitation to a planar excited state, the nitro group may twist out of the plane of the aromatic ring. This rotation decouples the π-system of the acceptor group from the donor, leading to a more complete charge separation and a highly polar excited state. nih.gov This process is extremely rapid, often occurring on the femtosecond to picosecond timescale. nih.gov

The efficiency of this photoinduced electron transfer is highly dependent on the electronic coupling between the donor and acceptor moieties. In this compound, the dimethylamino group serves as the electron donor, and the nitro group is the primary electron acceptor. The excited state dynamics are often characterized by ultrafast decay channels, including efficient intersystem crossing to triplet states, a common pathway for nitrated aromatic compounds. researchgate.net

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

Push-pull chromophores are renowned for their solvatochromic behavior, where the position of the absorption and emission bands changes with the polarity of the solvent. researchgate.net This phenomenon arises because the ground state and the charge-transfer excited state have different dipole moments and are therefore stabilized to different extents by the solvent environment.

The excited state of this compound, having significant ICT character, is expected to be much more polar than its ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the electronic transition. This typically results in a bathochromic (red) shift in the absorption maximum as solvent polarity increases (positive solvatochromism). researchgate.netnih.gov

The extent of this shift can be correlated with various solvent polarity scales. Studies on similar molecules with dimethylamino donor and nitro acceptor groups have demonstrated significant solvatochromism. researchgate.net In some complex cases, reverse solvatochromism (a blue shift in more polar solvents) can occur if the ground state has a more zwitterionic character that is preferentially stabilized. researchgate.net However, for a molecule with a strong donor and acceptor like this one, positive solvatochromism is the more anticipated behavior.

Table 2: Expected Solvatochromic Shifts for a Typical Push-Pull Nitroaromatic Compound

| Solvent Property | Expected Shift in λmax | Rationale |

|---|---|---|

| Increasing Polarity | Bathochromic (Red Shift) | Greater stabilization of the highly polar ICT excited state. |

| Increasing Polarizability | Bathochromic (Red Shift) | Stabilization of both ground and excited states, but often more pronounced for the excited state. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 4-(dimethylamino)-2-nitrobenzoate, the conformation is determined by the interplay of several factors: the orientation of the ethyl ester, dimethylamino, and nitro groups relative to the benzene (B151609) ring.

The steric hindrance between the bulky nitro group at the ortho position (C2) and the adjacent ethyl ester group (C1) and dimethylamino group (C4) significantly influences the molecule's planarity. Theoretical calculations would involve rotating the key dihedral angles to map the potential energy surface and identify the global minimum energy conformer. Such analyses are typically performed in the gaseous phase (vacuum) and can be extended to simulate solution environments using models like the Polarizable Continuum Model (PCM) to account for solvent effects. conicet.gov.ar

| Parameter | Description | Predicted Value |

|---|---|---|

| C-NO₂ Bond Length | The distance between the aromatic carbon and the nitro group nitrogen. | Data not available |

| C-N(CH₃)₂ Bond Length | The distance between the aromatic carbon and the amino group nitrogen. | Data not available |

| C-C(O)O Bond Angle | The angle defining the ester group's attachment to the ring. | Data not available |

| O-N-O Bond Angle | The angle within the nitro substituent. | Data not available |

| Dihedral Angle (Ring - NO₂) | The twist of the nitro group relative to the benzene ring plane. | Data not available |

| Dihedral Angle (Ring - Ester) | The twist of the ethyl ester group relative to the benzene ring plane. | Data not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. conicet.gov.ar

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the powerful electron-donating dimethylamino group. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the conjugated system of the ring. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

| Property | Symbol | Description | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital. | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first available electron-unoccupied orbital. | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. conicet.gov.arnih.gov

On the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups. These areas represent the most likely sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) are generally found near hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP analysis provides a clear picture of the molecule's reactive behavior based on its electronic landscape.

Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict various types of molecular spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computed molecular structure and electronic properties.

Theoretical vibrational analysis, performed using DFT, can predict the frequencies and intensities of bands in the Infrared (IR) and Raman spectra. These calculations provide a complete set of vibrational modes for the molecule. Due to the neglect of anharmonicity and other approximations in the calculations, the computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. scirp.org

For this compound, the predicted spectrum would feature characteristic peaks corresponding to its functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the carbonyl (C=O) stretch of the ester, C-N stretching from the dimethylamino group, and various aromatic C=C and C-H vibrations.

| Vibrational Mode | Typical Wavenumber Range | Calculated Value | Experimental Value |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1500-1570 | Data not available | Data not available |

| NO₂ Symmetric Stretch | 1330-1370 | Data not available | Data not available |

| C=O (Ester) Stretch | 1715-1740 | Data not available | Data not available |

| Aromatic C=C Stretch | 1450-1600 | Data not available | Data not available |

| C-N (Amino) Stretch | 1250-1350 | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei can be predicted computationally, most commonly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shieldings are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

The predicted NMR spectrum for this compound would reflect the electronic environment of each nucleus. The strong electron-withdrawing effect of the ortho-nitro group would cause a significant downfield shift (higher ppm) for the adjacent aromatic proton (H3). The electron-donating dimethylamino group would cause an upfield shift (lower ppm) for the protons at the meta positions (H3, H5) relative to an unsubstituted nitrobenzene (B124822). The ethyl group protons and carbons would show characteristic shifts for an ester moiety. Comparing these predicted shifts with experimental data serves as a stringent test of the computed electronic structure.

Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules like this compound. mdpi.com This computational approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis range. nih.gov The simulation provides key information such as the maximum absorption wavelength (λmax), the strength of the transition (oscillator strength, f), and the molecular orbitals (MOs) involved in the excitation, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For organic molecules with potential for intramolecular charge transfer, such as the title compound, range-separated hybrid functionals like CAM-B3LYP and ωB97XD, or meta-GGA hybrid functionals like M06-2X, are often employed as they provide results in excellent agreement with experimental data. nih.gov Basis sets like 6-31+G(d) or 6-311+G(d,p) are commonly used to ensure an accurate description of the electronic distribution. mdpi.comqnl.qa The effect of a solvent can be incorporated into the calculations using implicit models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can significantly influence the electronic transitions. qnl.qanih.gov

For this compound, the key electronic transitions are expected to be of π → π* character, localized on the nitro-substituted benzene ring, with significant contribution from the dimethylamino group, which acts as a strong electron-donating group. The TD-DFT results would elucidate the nature of these transitions, for instance, whether they possess charge-transfer characteristics from the amino group to the nitro group.

Below is an illustrative table of simulated UV-Vis spectral data, typical for a nitrobenzoate derivative, as would be generated by a TD-DFT calculation.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 355 | 0.45 | HOMO → LUMO (92%) | π → π |

| S2 | 298 | 0.12 | HOMO-1 → LUMO (85%) | π → π |

| S3 | 265 | 0.31 | HOMO → LUMO+1 (78%) | π → π* |

Reaction Mechanism Modeling

Exploration of Reaction Pathways and Transition State Structures

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface (PES) for a given reaction, such as the reduction of the nitro group or the hydrolysis of the ester function. mdpi.com This process involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and, crucially, transition state (TS) structures. mdpi.com

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.com Locating and characterizing these TS structures is paramount to understanding the reaction mechanism. For example, in the catalytic hydrogenation of the nitro group, computational studies can model the step-by-step process: adsorption of the molecule onto a catalyst surface, sequential addition of hydrogen atoms, and the formation of intermediates like nitroso and hydroxylamine (B1172632) species before yielding the final amine product. Each step would be connected by a specific transition state.

Energetic Analysis of Intermediates and Products

These energetic data allow for the determination of the reaction's feasibility (thermodynamics) and rate-determining step (kinetics). A reaction with a high activation barrier will be slow, while a reaction that leads to a significant decrease in Gibbs free energy will be thermodynamically favorable. mdpi.com For competing reaction pathways, a comparison of their activation barriers can predict which pathway is kinetically preferred and will therefore be the major route to product formation. mdpi.com

The following table provides a hypothetical energetic profile for a two-step reaction mechanism, illustrating the kind of data obtained from such a computational study.

| Species | Relative Electronic Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 (TS1) | +22.5 | +21.8 | +23.5 |

| Intermediate | -5.2 | -5.7 | -4.9 |

| Transition State 2 (TS2) | +15.8 | +15.1 | +16.2 |

| Products | -20.1 | -20.9 | -19.7 |

Intermolecular Interactions and Crystal Engineering Studies

Computational Analysis of Hydrogen Bonding and Non-Covalent Interactions in Crystal Lattices

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient nitroaromatic rings are also plausible. mdpi.com The arrangement of molecules in the crystal lattice (e.g., parallel-displaced or T-shaped) would determine the nature and strength of these interactions. Computational tools such as Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify these intermolecular contacts, highlighting the relative importance of different types of interactions in the crystal structure. rsc.orgnih.gov Analysis of the electrostatic potential surface can further reveal the electron-rich (negative potential, around the oxygen atoms) and electron-poor regions of the molecule, which dictate how the molecules interact with each other. nih.gov

A summary of potential non-covalent interactions for this compound is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Weak Hydrogen Bond | C(aromatic)-H | O(nitro/carbonyl) | 2.2 - 2.8 | Formation of chains or sheets |

| Weak Hydrogen Bond | C(ethyl)-H | O(nitro/carbonyl) | 2.3 - 2.9 | Linking molecules into larger motifs |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Stabilizing layered structures |

Rational Design Principles for Supramolecular Assemblies

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov For this compound, an understanding of the dominant non-covalent interactions identified through computational analysis allows for the prediction and design of specific supramolecular assemblies.

By identifying the most robust and recurring interaction patterns, known as supramolecular synthons, one can strategize the formation of specific crystal structures. For instance, if C–H···O interactions are found to consistently form dimeric or catemeric (chain) motifs, this knowledge can be used to predict the packing arrangement. The interplay between the directional C–H···O bonds and the less directional π-π stacking will ultimately determine the final three-dimensional architecture. This predictive power is the foundation of rational design, enabling the engineering of materials with tailored properties, such as solubility, melting point, and morphology, by subtly modifying molecular structure to favor certain intermolecular synthons over others.

Advanced Research Applications in Chemical Sciences

Methodological Development in Analytical Chemistry

While direct applications of Ethyl 4-(dimethylamino)-2-nitrobenzoate in routine analytical methodologies are not extensively documented, the structural motifs present in the molecule are relevant to established analytical techniques. The principles of derivatization and spectroscopic probing are often applied to compounds with similar functional groups.

Derivatization Reagents for Chromatographic Separation and Detection

Chemical derivatization is a technique used to modify an analyte to enhance its chromatographic properties or detectability. greyhoundchrom.comsci-hub.se Although this compound is not commonly cited as a derivatization reagent itself, its structural analogues and precursors are involved in derivatization reactions. For instance, in the analysis of diphenhydramine (B27) hydrochloride, N-methylethanolamine, an impurity lacking a chromophore for UV detection, is derivatized using 4-nitrobenzoyl chloride. researchgate.net This reaction produces 2-(dimethylamino)ethyl-4-nitrobenzoate, a compound with a strong UV chromophore (the nitrobenzoate group), enabling sensitive detection via High-Performance Liquid Chromatography (HPLC). researchgate.net

The key parameters for this type of derivatization reaction are carefully optimized to ensure complete conversion of the analyte.

Table 1: Optimized Conditions for Derivatization of N-methylethanolamine

| Parameter | Optimized Value |

|---|---|

| Derivatization Reagent | 4-Nitrobenzoyl Chloride |

| Reagent Concentration | 2.0% |

| Reaction Temperature | 60°C |

| Reaction Time | 2.0 hours |

| Resulting Derivative | 2-(dimethylamino)ethyl-4-nitrobenzoate |

| Detection Method | HPLC-UV |

Data sourced from a study on the determination of N-methylethanolamine impurity. researchgate.net

This example illustrates the utility of the nitrobenzoate moiety in creating derivatives suitable for sensitive chromatographic analysis. researchgate.net The presence of a tertiary amine group in related compounds, such as 4-aminobenzoic acid 2-(diethylamino)-ethyl ester (ABDEAE), has also been exploited to enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to significant improvements in detection sensitivity for analytes like oligosaccharides. nih.gov

Probes for Spectroscopic Detection and Sensing